molecular formula C15H23N3O2 B2895548 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea CAS No. 2034446-05-2

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

Cat. No. B2895548
CAS RN: 2034446-05-2
M. Wt: 277.368
InChI Key: KLCUDOFQFYTOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a chemical compound that has been studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a therapeutic target for several diseases, including B-cell malignancies and autoimmune disorders.

Scientific Research Applications

Synthesis and Chemical Properties

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is involved in the synthesis and study of various chemical compounds. For example, directed lithiation techniques have been applied to similar urea and carbamate compounds to achieve selective functionalization, which is pivotal in the development of novel pharmaceuticals and materials. This process involves the formation of dilithium reagents that react with electrophiles to yield substituted products, showcasing the compound's utility in synthetic organic chemistry (Smith et al., 2013).

Pharmacological Research

The structure of 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea and its derivatives has been explored for potential pharmacological applications. Research has demonstrated that similar compounds possess antiarrhythmic and hypotensive properties, suggesting their potential in cardiovascular therapy. For instance, certain ureas and carbamates have shown strong hypotensive action and antiarrhythmic activity comparable to Propranolol, indicating their relevance in medical research and drug development (Chalina et al., 1998).

Antioxidant Activity

Compounds structurally related to 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea have been investigated for their antioxidant properties. Studies on free radical scavengers, such as T-0970 and T-0162, which share a urea component, highlight their role in reducing myocardial infarct size in animal models. These findings emphasize the potential of urea derivatives in mitigating oxidative stress-related damage, which is crucial in conditions like myocardial infarction (Hashimoto et al., 2001); (Yamashita et al., 2000).

Neuroprotective Effects

Research into urea derivatives has also uncovered their potential neuroprotective effects. For example, derivatives of thiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian activity, indicating that methoxy group-bearing compounds can significantly mitigate haloperidol-induced catalepsy in mice. This suggests a promising avenue for the development of new treatments for Parkinson's disease, highlighting the versatile potential of compounds related to 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea in neuroscience research (Azam et al., 2009).

properties

IUPAC Name

1-tert-butyl-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)17-14(19)16-11-5-7-12(8-6-11)18-9-13(10-18)20-4/h5-8,13H,9-10H2,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCUDOFQFYTOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=C(C=C1)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

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